BMS-181101
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Overview
Description
Preparation Methods
The synthesis of BMS-181101 involves the methylation of the 5-hydroxypiperazine precursor with [11C]CH3I. The product is then purified by high-performance liquid chromatography . Industrial production methods for this compound are not extensively documented, but the synthesis typically involves standard organic chemistry techniques.
Chemical Reactions Analysis
BMS-181101 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxy metabolites.
Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxy derivatives and other modified forms of the original compound.
Scientific Research Applications
BMS-181101 has been extensively studied for its potential as an antidepressant. It has been evaluated for its pharmacokinetics and receptor binding in the brains of healthy human volunteers using positron emission tomography . The compound has shown promise in potentiating the synaptic actions of serotonin, making it a valuable candidate for further research in the treatment of depression .
Mechanism of Action
BMS-181101 acts as a full agonist at dorsal raphe somatodentritic 5-HT1A autoreceptors and presynaptic terminal 5-HT1D receptors. It inhibits serotonin reuptake by the terminal bouton in vitro, thereby potentiating the synaptic actions of serotonin . The molecular targets involved include the serotonin 1 receptor, which plays a crucial role in regulating the activity of serotonin neurons .
Comparison with Similar Compounds
BMS-181101 is unique in its dual action as both a serotonin reuptake inhibitor and a full agonist at specific serotonin receptors. Similar compounds include:
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that primarily inhibits serotonin reuptake without acting as a receptor agonist.
Buspirone: A serotonin receptor agonist that does not inhibit serotonin reuptake.
The uniqueness of this compound lies in its combined mechanism of action, which may offer advantages in treating depression by both increasing serotonin levels and directly stimulating serotonin receptors .
Properties
Molecular Formula |
C20H24FN5O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole |
InChI |
InChI=1S/C20H24FN5O/c1-27-19-13-22-14-24-20(19)26-9-7-25(8-10-26)6-2-3-15-12-23-18-5-4-16(21)11-17(15)18/h4-5,11-14,23H,2-3,6-10H2,1H3 |
InChI Key |
NRLXAYBZNVHRFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F |
Synonyms |
3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-5-fluoro-1H-indole hydrochloride BMS 181101 BMS-181101 |
Origin of Product |
United States |
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